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Compound of Interest

Compound Name: Primeverose

Cat. No.: B049699 Get Quote

This technical guide provides a comprehensive overview of the chemical structure, properties,

and analysis of primeverose, a disaccharide of significant interest in the study of plant

secondary metabolism and enzymatic hydrolysis. This document is intended for researchers,

scientists, and professionals in the fields of chemistry, biochemistry, and drug development.

Executive Summary
Primeverose is a disaccharide composed of D-xylose and D-glucose, which plays a crucial

role as the glycone component of numerous naturally occurring glycosides. These glycosides

are implicated in plant defense mechanisms and are precursors to aromatic compounds vital to

the flavor and fragrance industries. Understanding the precise chemical structure and

properties of primeverose is fundamental for the isolation, characterization, and synthesis of

these valuable natural products. This guide details its structural formula, physicochemical

properties, and presents methodologies for its isolation and structural elucidation.

Chemical Structure and Nomenclature
Primeverose is a reducing disaccharide. Its systematic name is 6-O-β-D-xylopyranosyl-D-

glucose.[1][2] The structure consists of a D-xylose unit in its pyranose form linked to a D-

glucose molecule via a β-(1→6) glycosidic bond.[3][4] This specific linkage connects the

anomeric carbon (C1) of the β-D-xylopyranose to the primary alcohol group (C6) of the D-

glucose unit. The glucose moiety contains a free anomeric carbon, which imparts the reducing

properties to the sugar.[5]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b049699?utm_src=pdf-interest
https://www.benchchem.com/product/b049699?utm_src=pdf-body
https://www.benchchem.com/product/b049699?utm_src=pdf-body
https://www.benchchem.com/product/b049699?utm_src=pdf-body
https://www.benchchem.com/product/b049699?utm_src=pdf-body
https://www.uniprot.org/uniprot/A0A8C4QG99
https://en.wikipedia.org/wiki/UDP-D-xylose:beta-D-glucoside_alpha-1,3-D-xylosyltransferase
https://www.researchgate.net/figure/UDP-xylose-metabolism-in-mammalian-cells-A-UDP-Xyl-is-synthesized-in-two-steps-from_fig1_23492597
https://pmc.ncbi.nlm.nih.gov/articles/PMC2860624/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3268431/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b049699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Constituent Monosaccharides: D-Glucose and D-Xylose.[1][5]

Systematic Name: 6-O-β-D-Xylopyranosyl-D-glucose.[1][2]

Common Synonyms: 6-(β-D-xylosido)-D-glucose, β-D-Xylp-(1→6)-D-Glc.[1][3]

Molecular Formula: C₁₁H₂₀O₁₀.[1][3]

The stereochemistry of the glycosidic linkage and the configurations of the constituent

monosaccharides are critical to its biological recognition, particularly by enzymes such as β-

primeverosidase.[4]

Physicochemical and Spectroscopic Data
A summary of the key quantitative data for primeverose is presented in Table 1. This data is

essential for its identification and characterization in experimental settings.

Table 1: Physicochemical Properties of Primeverose

Property Value Reference(s)

Systematic Name
6-O-β-D-Xylopyranosyl-D-

glucose
[1][2]

CAS Registry Number 26531-85-1 [1]

Molecular Formula C₁₁H₂₀O₁₀ [1][3]

Molar Mass 312.27 g/mol [1][6]

Appearance Crystalline solid [1]

Melting Point 209-210 °C (with darkening) [1]

Solubility
Soluble in water, methanol,

80% ethanol
[1]

Specific Rotation
[α]D²⁰ shows mutarotation from

+23° to -3.2° (c=5, H₂O)
[1]

Reducing Sugar Yes [5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of oligosaccharides

like primeverose. The assignment of proton (¹H) and carbon (¹³C) signals confirms the identity

of the monosaccharide units, their anomeric configurations, and the linkage position. While a

definitive, published experimental dataset for pure primeverose is elusive, a plausible set of

chemical shifts in D₂O can be predicted based on the known values for its constituent parts in

similar glycosidic linkages. Table 2 presents these representative chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Primeverose in D₂O

Atom
Glucose Residue (α/β
anomers)

Xylose Residue

δ ¹³C (ppm) δ ¹H (ppm)

C1 / H1 92.7 (α), 96.5 (β)
5.22 (d, J=3.8 Hz, α), 4.64 (d,

J=8.0 Hz, β)

C2 / H2 72.5 (α), 74.9 (β)
3.53 (dd, J=9.9, 3.8 Hz, α),

3.28 (dd, J=9.2, 8.0 Hz, β)

C3 / H3 73.8 (α), 76.8 (β)
3.91 (t, J=9.5 Hz, α), 3.51 (t,

J=9.2 Hz, β)

C4 / H4 70.5 (α), 70.6 (β)
3.42 (t, J=9.5 Hz, α), 3.41 (t,

J=9.2 Hz, β)

C5 / H5 72.6 (α), 76.8 (β) 3.98 (ddd, α), 3.48 (m, β)

C6 / H6 69.8 (α/β)
~3.80 (m, H6a), ~3.95 (m,

H6b)

Note: These are plausible values derived from data for related compounds. Actual experimental

values may vary slightly. 2D NMR experiments (COSY, HSQC, HMBC) are required for

unambiguous assignment.

Mass Spectrometry (MS)
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Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used to confirm the

molecular weight and determine the sequence of monosaccharides. In positive ion mode,

primeverose is typically observed as a sodium adduct [M+Na]⁺ at m/z 335.095. Fragmentation

via collision-induced dissociation (CID) results in characteristic glycosidic bond cleavages. The

expected fragmentation would yield ions corresponding to the loss of the xylose residue (a Y-

ion at m/z 203.053, representing the glucose unit with Na⁺) and the xylosyl oxonium ion (a B-

ion at m/z 133.049).

Biosynthesis and Degradation Pathways
Biosynthesis of Primeverose
The precise biosynthetic pathway for primeverose is not yet fully elucidated in the literature.

However, it is synthesized from activated monosaccharide precursors. The pathway begins

with the formation of UDP-glucose and UDP-xylose. UDP-xylose itself is synthesized from

UDP-glucose via the action of UDP-glucose dehydrogenase and UDP-glucuronic acid

decarboxylase. The final step is the condensation of these two activated sugars, catalyzed by a

putative glycosyltransferase.
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Fig. 1: Putative biosynthetic pathway of primeverose.

Enzymatic Degradation
Primeverose exists in nature primarily as a component of glycosides (primeverosides). The

degradation of these molecules is a two-step enzymatic process. First, a specific β-

primeverosidase cleaves the bond between the primeverose moiety and the aglycone,

releasing the aromatic or aliphatic aglycone. Subsequently, a general β-glucosidase or

xylosidase can hydrolyze the β-(1→6) linkage of primeverose to yield D-glucose and D-xylose.
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Fig. 2: Enzymatic degradation of a primeveroside.

Experimental Protocols
Isolation and Purification
Primeverose is typically isolated from natural sources by first extracting a primeveroside,

followed by acidic or enzymatic hydrolysis. The following is a generalized protocol for the

isolation of a primeveroside (e.g., from plant material) and subsequent release of

primeverose.

Protocol 5.1.1: Isolation of a Primeveroside and Hydrolysis

Extraction:

Air-dry and pulverize the plant material (e.g., 100 g of madder root or citrus peel).

Perform exhaustive extraction using 80% aqueous ethanol (3 x 500 mL) at room

temperature for 24 hours per extraction.

Combine the ethanolic extracts and concentrate under reduced pressure using a rotary

evaporator to yield an aqueous residue.

Purification of the Primeveroside:
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Defat the aqueous residue by liquid-liquid partitioning against n-hexane.

Subject the aqueous phase to column chromatography on a Diaion HP-20 resin.

Wash the column with water to remove polar impurities (sugars, salts).

Elute the glycoside fraction with a stepwise gradient of methanol in water (e.g., 20%, 40%,

60%, 80%, 100% MeOH).

Monitor fractions by thin-layer chromatography (TLC) and pool those containing the target

primeveroside.

Perform a final purification step using preparative High-Performance Liquid

Chromatography (HPLC) on a C18 column.

Hydrolysis to Yield Primeverose:

Dissolve the purified primeveroside in a 2M trifluoroacetic acid (TFA) solution.

Heat the solution at 100°C for 2 hours to cleave the glycosidic bond.

Remove the TFA by repeated co-evaporation with methanol under a stream of nitrogen.

Purify the resulting primeverose from the aglycone and any unreacted material using

size-exclusion chromatography (e.g., Sephadex LH-20).

Structural Elucidation Workflow
The definitive identification of primeverose requires a combination of spectroscopic

techniques.
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Fig. 3: Experimental workflow for structural elucidation.

Protocol 5.2.1: NMR and MS Analysis

Sample Preparation: Dissolve 5-10 mg of the purified primeverose sample in 0.5 mL of

deuterium oxide (D₂O, 99.9%).

NMR Data Acquisition:

Acquire ¹H NMR, ¹³C NMR, and broadband-decoupled spectra on a spectrometer

operating at ≥500 MHz.
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Acquire 2D spectra: COSY (to establish ¹H-¹H correlations within each sugar ring), HSQC

(to correlate protons with their directly attached carbons), and HMBC (to identify long-

range H-C correlations, crucial for determining the glycosidic linkage site). A NOESY or

ROESY experiment can confirm the β-anomeric configuration through-space correlations.

MS Data Acquisition:

Dissolve a small aliquot of the sample in 50% methanol/water.

Infuse the sample into an ESI-QTOF or Orbitrap mass spectrometer.

Acquire a full scan mass spectrum in positive ion mode to determine the accurate mass of

the [M+Na]⁺ adduct.

Perform a tandem MS (MS/MS) experiment by isolating the m/z 335.095 precursor ion and

subjecting it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

Data Analysis:

Integrate data from all spectroscopic experiments to build a conclusive structural

assignment, confirming the monosaccharide identities, the β-anomeric configuration of the

xylose, and the (1→6) linkage position.

Role in Signaling Pathways
Currently, there is no direct evidence to suggest that primeverose itself functions as a

signaling molecule in biological pathways. Its primary established role is that of a stable carrier

for various aglycones. The enzymatic cleavage of primeverosides by β-primeverosidase in

response to stimuli (e.g., tissue damage in plants) releases these aglycones, many of which

are volatile organic compounds that can act as signaling molecules in plant defense or as

attractants for pollinators. Therefore, primeverose is best described as a precursor to signaling

molecules, rather than a direct participant in signaling cascades.

Conclusion
Primeverose is a structurally defined disaccharide that serves as a fundamental building block

for a wide array of natural glycosides. Its chemical properties, particularly the β-(1→6) linkage,
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are key to its biological function as a substrate for specific hydrolytic enzymes. The

methodologies outlined in this guide, from isolation protocols to advanced spectroscopic

analysis, provide a framework for researchers to identify, characterize, and utilize primeverose
and its derivatives in their scientific endeavors. Further research into the specific

glycosyltransferases responsible for its biosynthesis will continue to illuminate its role in the

complex web of plant metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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